3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid chemical structure
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid chemical structure
An In-Depth Technical Guide to 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid, a halogenated β-amino acid of significant interest to researchers in medicinal chemistry and drug development. β-amino acids are crucial structural motifs, imparting unique conformational constraints and enhanced metabolic stability to peptides and small molecule therapeutics.[1][2][3] The specific substitution pattern of a 2-bromo-5-chlorophenyl group offers a synthetically versatile scaffold for creating novel therapeutic agents. This document details the compound's physicochemical properties, outlines a robust synthetic methodology based on the Ritter reaction, provides a thorough guide to its analytical characterization using modern spectroscopic techniques, and explores its potential applications in pharmaceutical research.
Introduction and Significance
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid belongs to the class of non-canonical β-amino acids. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This structural distinction is of profound importance in drug design. Peptides constructed from β-amino acids, known as β-peptides, are known to form stable secondary structures and exhibit remarkable resistance to proteolytic degradation, a critical feature for improving the pharmacokinetic profile of peptide-based drugs.[1][2]
The presence of a di-halogenated phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The bromine and chlorine atoms provide specific steric and electronic properties and serve as valuable handles for further synthetic modification via cross-coupling reactions. Structurally related compounds, such as other substituted phenylpropanoic acids, have been identified as key intermediates in the synthesis of drugs targeting neurological disorders and anticonvulsants.[4][5] This guide serves as a foundational resource for scientists aiming to synthesize, characterize, and utilize this promising chemical entity.
Physicochemical Properties
A summary of the key computed and known properties of the title compound and its analogs is presented below. These properties are essential for planning synthesis, purification, and formulation activities.
| Property | Value | Source / Method |
| IUPAC Name | 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid | IUPAC Nomenclature |
| Molecular Formula | C₉H₉BrClNO₂ | Elemental Composition |
| Molecular Weight | 278.53 g/mol | Calculated[6] |
| Synonyms | 3-(2-bromo-5-chlorophenyl)-β-alanine | Common Nomenclature |
| Physical Form | Expected to be a solid at room temperature | Analogy to similar compounds[7] |
| CAS Number | Not available | N/A |
Synthesis Methodology: The Ritter Reaction
A variety of methods exist for the synthesis of β-amino acids, including Mannich-type reactions and conjugate additions.[2][8] However, the Ritter reaction offers a robust and well-established pathway for converting alcohols or alkenes into N-acyl amines, which can be subsequently hydrolyzed to the desired primary amine.[9][10] The reaction proceeds via a stable carbocation intermediate, which is then trapped by a nitrile.
The causality behind this choice of methodology rests on the accessibility of the starting material, 1-(2-bromo-5-chlorophenyl)ethanol, and the reaction's tolerance for the aryl halides. The strong acidic conditions required for the reaction are compatible with the phenyl ring, and the mechanism allows for the direct installation of the amino group precursor at the benzylic position.
Proposed Synthetic Workflow
The overall strategy involves the formation of a benzylic carbocation from a suitable precursor alcohol, followed by the Ritter reaction and subsequent hydrolysis.
Caption: A proposed three-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Bromo-5-chlorophenyl)ethanol
-
To a stirred solution of 2-bromo-5-chloroacetophenone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess borohydride.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be used directly in the next step.
Step 2: Ritter Reaction to form N-[1-(2-bromo-5-chlorophenyl)ethyl]acetamide
-
Dissolve the crude 1-(2-bromo-5-chlorophenyl)ethanol (1.0 eq) in acetonitrile (5.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (3.0 eq) dropwise, maintaining the internal temperature below 10 °C. The ability to generate a stable carbocation is the driving force for this step.[9]
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the resulting N-acetyl intermediate with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.
Step 3: Hydrolysis to 3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid
-
To the crude N-acetyl intermediate, add 6 M aqueous HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) for 24 hours.
-
Cool the reaction to room temperature. The product may precipitate from the solution.
-
Adjust the pH to isoelectric point (typically pH 5-7) using a suitable base (e.g., NaOH or NH₄OH) to maximize the precipitation of the zwitterionic amino acid.
-
Collect the solid product by filtration, wash with cold water and then a minimal amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Ritter Reaction Mechanism
The mechanism is a cornerstone of this synthesis, illustrating the formation of the key C-N bond.
Caption: Mechanism of the Ritter reaction for β-amino acid synthesis.
Analytical Characterization
Rigorous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous identification of the final product.
Characterization Workflow
Caption: Standard workflow for the purification and characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O with a pH adjustment.
¹H NMR (400 MHz, DMSO-d₆): The expected proton signals are as follows. The propanoic acid backbone creates a characteristic AMX spin system.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 12.5 | br s | 1H | H OOC- | Carboxylic acid proton, often broad and may exchange with D₂O. |
| ~ 7.8 | d | 1H | Ar-H | Aromatic proton ortho to Br. |
| ~ 7.5 | dd | 1H | Ar-H | Aromatic proton between Br and Cl. |
| ~ 7.4 | d | 1H | Ar-H | Aromatic proton ortho to Cl. |
| ~ 4.5 | t or dd | 1H | -CH (NH₂)- | Methine proton (β-position), coupled to the two diastereotopic methylene protons. |
| ~ 3.0-2.8 | m (2x dd) | 2H | -CH ₂-COOH | Diastereotopic methylene protons (α-position), coupled to each other and the β-proton.[11] |
| ~ 2.5 | br s | 2H | -NH ₂ | Amine protons, often broad. |
¹³C NMR (100 MHz, DMSO-d₆): Nine distinct carbon signals are expected due to the molecule's asymmetry.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 173 | C =O | Carboxylic acid carbonyl carbon.[12] |
| ~ 142 | Ar-C | Aromatic quaternary carbon attached to the propanoic acid chain. |
| ~ 134 | Ar-C -Cl | Aromatic quaternary carbon bearing chlorine. |
| ~ 132 | Ar-C H | Aromatic methine carbon. |
| ~ 130 | Ar-C H | Aromatic methine carbon. |
| ~ 128 | Ar-C H | Aromatic methine carbon. |
| ~ 121 | Ar-C -Br | Aromatic quaternary carbon bearing bromine. |
| ~ 50 | -C H(NH₂)- | β-carbon, attached to the nitrogen. |
| ~ 40 | -C H₂-COOH | α-carbon, adjacent to the carbonyl. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the molecular formula.
-
Expected Ion: For ESI in positive mode, the protonated molecular ion [M+H]⁺ is expected at m/z 279.9789.
-
Isotopic Pattern: A highly characteristic isotopic pattern will be observed due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1). This results in a distinctive cluster of peaks for the molecular ion.
-
Fragmentation Analysis (MS/MS): Tandem MS can validate the structure. The rationale for fragmentation is the cleavage of the weakest bonds and elimination of stable neutral molecules.[13]
-
Loss of H₂O: A common fragmentation from the carboxylic acid group.
-
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of amino acids.
-
Loss of NH₃ (17 Da): Elimination of the amino group.
-
Benzylic Cleavage: Cleavage of the Cβ-Cα bond to yield a stable benzylic amine fragment.
-
Applications in Drug Discovery and Development
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is not merely an academic curiosity; it is a valuable building block for the synthesis of complex pharmaceutical agents.
-
Peptidomimetics: As a β-amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation, a crucial step in converting bioactive peptides into viable drugs.[1][3]
-
Chiral Building Block: The molecule is chiral at the β-carbon. Resolution of the enantiomers provides access to enantiomerically pure starting materials, which is a regulatory requirement for many modern pharmaceuticals.[2][4] The (R) and (S) enantiomers can exhibit vastly different pharmacological activities.
-
Scaffold for CNS-Active Agents: Phenyl-GABA analogs are a well-known class of drugs for treating neurological conditions like epilepsy, neuropathic pain, and anxiety. The title compound is a halogenated analog of phenibut and baclofen, suggesting its potential as a scaffold for developing new central nervous system (CNS) modulators.[5]
-
Prodrug Development: The amino acid structure can be leveraged in prodrug design to improve the solubility and bioavailability of parent drugs by targeting amino acid transporters in the body.[14]
-
Fragment-Based Drug Discovery (FBDD): The bromo- and chloro-substituents provide well-defined vectors for synthetic elaboration. This allows chemists to "grow" a fragment into a potent lead compound by exploring the chemical space around the initial binding motif.
Conclusion
3-Amino-3-(2-bromo-5-chlorophenyl)propanoic acid is a strategically designed molecule that combines the advantageous properties of β-amino acids with the synthetic and modulatory utility of a di-halogenated phenyl ring. Its synthesis is achievable through established chemical transformations like the Ritter reaction. Its structure can be unequivocally confirmed by standard analytical techniques, with NMR and MS providing a wealth of information. For researchers and scientists in drug development, this compound represents a versatile and highly promising platform for the creation of next-generation therapeutics with improved stability and tailored pharmacological profiles.
References
-
Enantioselective Synthesis of β-amino acids: A Review - Hilaris. (2015, July 27). Available from: [Link]
-
β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available from: [Link]
- Beta-amino acids and methods and intermediates for making same - Google Patents.
-
Beta2-Amino Acids: Synthesis Approaches & Compounds - Chiroblock GmbH. Available from: [Link]
-
Synthesis of β-amino acid derivatives a, Selected examples of β-amino... - ResearchGate. Available from: [Link]
-
access to novel glycoconjugates displaying a beta-amide linkage between amino acid and sugar moiety - PubMed. (2007, January 15). Available from: [Link]
-
Ritter Reaction - Organic Chemistry Portal. Available from: [Link]
-
13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra - ResearchGate. Available from: [Link]
-
Ritter Reaction - YouTube. (2022, January 11). Available from: [Link]
-
3-Phenylpropionic acid - SpectraBase. Available from: [Link]
-
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid - MySkinRecipes. Available from: [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH ... - Doc Brown. Available from: [Link]
-
Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo - Metabolomics - The Wheelock Laboratory. (2008, February 20). Available from: [Link]
-
Amino Acids in the Development of Prodrugs - MDPI. (2018, September 11). Available from: [Link]
-
Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. (2024, December 12). Available from: [Link]
-
3-(2-Chlorophenyl)-3-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]propanoic acid ethyl ester. Available from: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. (S)-3-Amino-3-(3-chlorophenyl)propanoic acid [myskinrecipes.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-Amino-3-(3-chlorophenyl)propanoic acid | 68208-21-9 [sigmaaldrich.com]
- 8. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectrabase.com [spectrabase.com]
- 13. iris.unito.it [iris.unito.it]
- 14. mdpi.com [mdpi.com]
